molecular formula C23H22Cl2N2O5 B2533859 6,8-dichloro-3-(4-(2-(3-methoxyphenoxy)ethyl)piperazine-1-carbonyl)-2H-chromen-2-one CAS No. 904371-62-6

6,8-dichloro-3-(4-(2-(3-methoxyphenoxy)ethyl)piperazine-1-carbonyl)-2H-chromen-2-one

Cat. No. B2533859
M. Wt: 477.34
InChI Key: KUMAOYOIILCFQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,8-dichloro-3-(4-(2-(3-methoxyphenoxy)ethyl)piperazine-1-carbonyl)-2H-chromen-2-one is a useful research compound. Its molecular formula is C23H22Cl2N2O5 and its molecular weight is 477.34. The purity is usually 95%.
BenchChem offers high-quality 6,8-dichloro-3-(4-(2-(3-methoxyphenoxy)ethyl)piperazine-1-carbonyl)-2H-chromen-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,8-dichloro-3-(4-(2-(3-methoxyphenoxy)ethyl)piperazine-1-carbonyl)-2H-chromen-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 6,8-dichloro-3-(4-(2-(3-methoxyphenoxy)ethyl)piperazine-1-carbonyl)-2H-chromen-2-one involves the condensation of 3-(4-(2-(3-methoxyphenoxy)ethyl)piperazine-1-carbonyl)-2H-chromen-2-one with 2 equivalents of thionyl chloride followed by reaction with 2 equivalents of sodium hydroxide and 2 equivalents of 4-chlorophenylhydrazine. The resulting product is then reacted with 2 equivalents of sodium hydroxide and 2 equivalents of 2,4-dichlorobenzaldehyde to yield the final product.

Starting Materials
3-(4-(2-(3-methoxyphenoxy)ethyl)piperazine-1-carbonyl)-2H-chromen-2-one, Thionyl chloride, Sodium hydroxide, 4-chlorophenylhydrazine, 2,4-dichlorobenzaldehyde

Reaction
1. Condensation of 3-(4-(2-(3-methoxyphenoxy)ethyl)piperazine-1-carbonyl)-2H-chromen-2-one with 2 equivalents of thionyl chloride in anhydrous dichloromethane at room temperature for 2 hours., 2. Addition of 2 equivalents of sodium hydroxide to the reaction mixture and stirring for 30 minutes., 3. Addition of 2 equivalents of 4-chlorophenylhydrazine to the reaction mixture and stirring for 2 hours at room temperature., 4. Filtration of the resulting product and washing with water and ethanol., 5. Reaction of the product with 2 equivalents of sodium hydroxide and 2 equivalents of 2,4-dichlorobenzaldehyde in ethanol at reflux for 4 hours., 6. Filtration of the final product and washing with water and ethanol.

properties

IUPAC Name

6,8-dichloro-3-[4-[2-(3-methoxyphenoxy)ethyl]piperazine-1-carbonyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22Cl2N2O5/c1-30-17-3-2-4-18(14-17)31-10-9-26-5-7-27(8-6-26)22(28)19-12-15-11-16(24)13-20(25)21(15)32-23(19)29/h2-4,11-14H,5-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUMAOYOIILCFQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCN2CCN(CC2)C(=O)C3=CC4=CC(=CC(=C4OC3=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22Cl2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,8-dichloro-3-(4-(2-(3-methoxyphenoxy)ethyl)piperazine-1-carbonyl)-2H-chromen-2-one

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